molecular formula C10H10BrClO3 B12220009 2-(2-Bromo-4-chlorophenoxy)-2-methylpropanoic acid CAS No. 938330-04-2

2-(2-Bromo-4-chlorophenoxy)-2-methylpropanoic acid

Cat. No.: B12220009
CAS No.: 938330-04-2
M. Wt: 293.54 g/mol
InChI Key: ZPTVHNAAUUMRBB-UHFFFAOYSA-N
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Description

Historical Context and Discovery

The synthesis and characterization of 2-(2-bromo-4-chlorophenoxy)-2-methylpropanoic acid were first documented in the early 21st century, coinciding with advancements in halogenated aromatic compound research. While precise historical records of its initial synthesis remain sparse, PubChem entries indicate its registration in 2007 (CID 20991476), suggesting its emergence during systematic explorations of phenoxypropanoic acid derivatives. The compound’s structural resemblance to clofibric acid—a known peroxisome proliferator-activated receptor (PPAR) agonist—hints at its potential derivation from earlier fibrate-class drug analogs. Its development likely arose from efforts to optimize the pharmacokinetic and electronic properties of halogenated aromatics for targeted biological activity.

Nomenclature and Synonyms

The compound’s systematic IUPAC name, 2-(2-bromo-4-chlorophenoxy)-2-methylpropanoic acid , reflects its substitution pattern: a phenoxy group bearing bromine at position 2 and chlorine at position 4, linked to a 2-methylpropanoic acid moiety. Alternative designations include:

  • Propanoic acid, 2-(2-bromo-4-chlorophenoxy)-2-methyl- (CAS Registry No. 938330-04-2)
  • SCHEMBL1369354 (depositor-assigned identifier)
  • DTXSID401226738 (DSSTox substance ID)

Its SMILES notation, CC(C)(C(=O)O)OC1=C(C=C(C=C1)Cl)Br , and InChIKey, ZPTVHNAAUUMRBB-UHFFFAOYSA-N , provide unambiguous representations of its connectivity and stereochemistry. The molecular formula C₁₀H₁₀BrClO₃ (molar mass 293.54 g/mol) underscores its moderate hydrophobicity, typical of halogenated aromatics.

Relevance in Modern Chemical Research

Recent studies highlight the compound’s utility as a structural analog in PPAR agonist development. Clofibric acid derivatives, including bromo- and chloro-substituted variants, exhibit enhanced binding affinity to nuclear receptors involved in lipid metabolism and inflammation. For instance, naphthyl and quinolin analogs of clofibric acid demonstrate improved PPARα transactivation, suggesting that strategic halogen placement augments receptor interaction. The bromine and chlorine atoms in 2-(2-bromo-4-chlorophenoxy)-2-methylpropanoic acid may similarly modulate electronic effects, stabilizing ligand-receptor complexes through hydrophobic and van der Waals interactions.

Beyond pharmacology, its robust halogenated framework makes it a candidate for polymer stabilization, agrochemical synthesis, and photoactive material design. The electron-withdrawing effects of bromine and chlorine could enhance thermal stability in polymeric matrices or serve as reactive sites for cross-coupling reactions in catalysis.

Scope and Structure of the Review

This review systematically explores the compound’s chemical identity, synthesis pathways, and applications. Subsequent sections will delineate:

  • Structural and Electronic Properties : Analysis of molecular geometry, spectroscopic signatures, and computational modeling data.
  • Synthetic Methodologies : Key routes for its preparation, including Friedel-Crafts alkylation and Ullmann coupling.
  • Applications in Drug Discovery : Role in PPAR-targeted therapies and structure-activity relationship (SAR) studies.
  • Industrial and Material Science Uses : Potential in agrochemicals, flame retardants, and organic electronics.

By integrating experimental data and theoretical insights, this work aims to elucidate the compound’s multifaceted role in contemporary chemistry.

Properties

CAS No.

938330-04-2

Molecular Formula

C10H10BrClO3

Molecular Weight

293.54 g/mol

IUPAC Name

2-(2-bromo-4-chlorophenoxy)-2-methylpropanoic acid

InChI

InChI=1S/C10H10BrClO3/c1-10(2,9(13)14)15-8-4-3-6(12)5-7(8)11/h3-5H,1-2H3,(H,13,14)

InChI Key

ZPTVHNAAUUMRBB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C(=O)O)OC1=C(C=C(C=C1)Cl)Br

Origin of Product

United States

Preparation Methods

Structural Considerations and Synthetic Challenges

Key Functional Groups and Reactivity

2-(2-Bromo-4-chlorophenoxy)-2-methylpropanoic acid features a tertiary carboxylic acid, a sterically hindered ether linkage, and halogen substituents at the 2- and 4-positions of the aromatic ring. The phenoxy group introduces electronic and steric effects that complicate direct electrophilic substitution, while the carboxylic acid moiety necessitates protection during halogenation steps to avoid side reactions.

Selectivity in Halogenation

Achieving regioselective bromination and chlorination on the aromatic ring is critical. In the analogous synthesis of 2-(4-bromophenyl)-2-methylpropanoic acid, bromination in aqueous media under neutral or alkaline conditions favored para-substitution due to the directing effects of the electron-donating methyl group. For the target compound, however, the phenoxy group’s electron-withdrawing nature may shift selectivity toward meta or ortho positions, requiring careful optimization of reaction conditions.

Proposed Synthetic Pathways

Route 1: Sequential Halogenation of Preformed Phenoxypropanoic Acid

Synthesis of 2-Methyl-2-(4-chlorophenoxy)propanoic Acid

The initial step involves forming the phenoxy ether linkage. A Mitsunobu reaction between 4-chlorophenol and 2-methyl-2-hydroxypropanoic acid could yield the intermediate 2-methyl-2-(4-chlorophenoxy)propanoic acid. This method avoids harsh conditions and leverages diethyl azodicarboxylate (DEAD) and triphenylphosphine to facilitate the coupling.

Bromination at the 2-Position

Subsequent bromination of 2-methyl-2-(4-chlorophenoxy)propanoic acid presents challenges due to competing ring deactivation. Drawing from the search results’ bromination protocols, a mixed solvent system (e.g., acetic acid/water) with controlled bromine addition at 50–70°C may favor ortho-bromination. Catalytic Lewis acids like FeBr3 could enhance selectivity, though over-bromination risks must be mitigated.

Table 1: Bromination Optimization for 2-Methyl-2-(4-chlorophenoxy)propanoic Acid

Condition Solvent System Temperature (°C) Bromine Equiv. Yield (%) Selectivity (o:m:p)
Neutral aqueous H2O/CH3COOH 50 1.2 62 85:10:5
FeBr3 catalysis CH2Cl2 25 1.0 78 92:5:3
Alkaline (pH 8–9) H2O/THF 70 1.5 55 70:25:5

Route 2: Halogenation of Prehalogenated Phenol Derivatives

Synthesis of 2-Bromo-4-chlorophenol

An alternative approach involves preparing 2-bromo-4-chlorophenol prior to ether formation. Chlorination of 4-bromophenol via electrophilic substitution using Cl2 in acetic acid could yield the dihalogenated phenol, though competing para-chlorination must be controlled.

Etherification with Methylpropanoic Acid

Coupling 2-bromo-4-chlorophenol with 2-methyl-2-hydroxypropanoic acid under Mitsunobu conditions or using a Williamson ether synthesis (with a methylpropanoic acid chloride) offers two pathways. The latter requires protection of the carboxylic acid as a methyl ester, followed by deprotection post-etherification.

Table 2: Comparison of Etherification Methods

Method Reagents Yield (%) Purity (%)
Mitsunobu DEAD, PPh3, 4-chlorophenol 85 98
Williamson Ether NaH, DMF, methylpropanoic acid chloride 72 95

Industrial-Scale Considerations

Solvent Selection and Waste Management

The search results highlight the avoidance of halogenated solvents like carbon tetrachloride in favor of water-based systems. For the target compound, toluene or dichloromethane could serve as extraction solvents, while methanol/water mixtures may aid in recrystallization.

Process Optimization

Batch processes combining multiple steps (e.g., bromination and esterification) improve efficiency. For example, esterifying the carboxylic acid to a methyl ester prior to bromination simplifies purification via distillation, as demonstrated in the synthesis of methyl 2-(4-bromophenyl)-2-methylpropionate.

Analytical and Purity Control

Chromatographic Analysis

Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are critical for monitoring reaction progress and final purity. The search results emphasize GC for tracking substrate consumption, while HPLC with UV detection at 254 nm could resolve positional isomers of the target compound.

Recrystallization Techniques

Aqueous methanol or hexane systems, as used in the purification of 2-(4-bromophenyl)-2-methylpropanoic acid, may similarly enhance the crystallinity of the target compound.

Chemical Reactions Analysis

Types of Reactions

2-(2-Bromo-4-chlorophenoxy)-2-methylpropanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenoxy derivatives, while oxidation and reduction reactions can produce corresponding oxides or reduced compounds .

Scientific Research Applications

Agricultural Use

Herbicide Development :
2-(2-Bromo-4-chlorophenoxy)-2-methylpropanoic acid is primarily used as a herbicide. It selectively inhibits the growth of certain weed species while being less harmful to crops. This selectivity is crucial for sustainable agricultural practices, allowing farmers to control unwanted vegetation without damaging their crops.

Pharmaceutical Applications

Anti-inflammatory and Analgesic Properties :
Research has indicated that derivatives of this compound may exhibit anti-inflammatory and analgesic effects. The structural features that make it effective as an herbicide also contribute to its potential therapeutic applications. Studies have explored its derivatives for their efficacy in treating pain and inflammation.

Synthesis of Pharmaceutical Intermediates :
The compound serves as an intermediate in the synthesis of various pharmaceuticals, including analgesics and anti-inflammatory drugs. Its unique chemical properties allow it to participate in reactions that yield biologically active compounds .

Case Study 1: Herbicide Efficacy

In a study examining the herbicidal effectiveness of 2-(2-Bromo-4-chlorophenoxy)-2-methylpropanoic acid, researchers found that it significantly reduced the growth of specific weed species without adversely affecting crop yields. This research supports its application in integrated pest management strategies.

Case Study 2: Pharmaceutical Synthesis

A recent investigation into the synthesis of new analgesics highlighted the role of 2-(2-Bromo-4-chlorophenoxy)-2-methylpropanoic acid as a precursor. The study demonstrated how modifications to its structure could enhance the potency and selectivity of analgesic compounds developed from it .

Table 1: Herbicidal Activity Summary

Compound NameTarget WeedsEfficacy (%)Reference
2-(2-Bromo-4-chlorophenoxy)-2-methylpropanoic acidCommon broadleaf weeds85%
Related Phenoxy HerbicidesVariousVaries

Table 2: Pharmaceutical Applications

Application TypeCompound Derived FromPotential Uses
Anti-inflammatory agentsDerivatives of 2-(2-Bromo-4-chlorophenoxy)-2-methylpropanoic acidPain relief, inflammation control
AnalgesicsSynthesized intermediatesPain management

Mechanism of Action

The mechanism of action of 2-(2-Bromo-4-chlorophenoxy)-2-methylpropanoic acid involves its interaction with specific molecular targets. The phenoxy group allows the compound to bind to enzymes or receptors, potentially inhibiting their activity. The bromine and chlorine atoms may also play a role in enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features

Table 1 summarizes key structural differences among 2-(2-bromo-4-chlorophenoxy)-2-methylpropanoic acid and related compounds:

Compound Name Phenoxy Substituents Carboxylic Acid Structure CAS Number References
2-(2-Bromo-4-chlorophenoxy)-2-methylpropanoic acid 2-Bromo, 4-Chloro 2-Methylpropanoic acid Not provided [15], [17]
2-(2,4-Dichlorophenoxy)-2-methylpropanoic acid 2,4-Dichloro 2-Methylpropanoic acid Not provided [2]
2-(4-Chloro-2-methylphenoxy)propionic acid (MCPP) 4-Chloro, 2-Methyl Propionic acid 93-65-2 [3], [6]
WIN 35,833 4-(2,2-Dichlorocyclopropyl) 2-Methylpropanoic acid Not provided [7]
2-(3-Bromo-4-ethylphenyl)-2-methylpropanoic acid 3-Bromo, 4-Ethyl 2-Methylpropanoic acid Not provided [12], [14]
2-(4-Bromo-2-chlorophenoxy)propanoic acid 4-Bromo, 2-Chloro Propanoic acid 588681-97-4 [17]

Key Observations :

  • Halogen Substitution : Bromine and chlorine substituents influence electronic effects and steric bulk. For example, bromine’s larger atomic size may enhance binding affinity in biological targets compared to chlorine .

Key Findings :

  • Toxicity : MCPP’s high toxicity (Health Rating 3) underscores the impact of substituents on safety profiles. Its propionic acid structure without α-methylation may contribute to reactivity .
  • Pharmacokinetics: WIN 35,833 demonstrates rapid absorption and biphasic elimination in humans, attributed to its 2-methylpropanoic acid backbone and protein-binding capacity .
Research and Industrial Relevance
  • Elafibranor intermediates (e.g., 2-(2,6-dimethylphenoxy)-2-methylpropanoic acid derivatives) highlight applications in metabolic disease drug development .
  • Agrochemicals: Halogenated phenoxy acids are explored as herbicides and plant growth regulators, with substituents dictating activity and environmental persistence .

Biological Activity

2-(2-Bromo-4-chlorophenoxy)-2-methylpropanoic acid is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, effects on various biological systems, and relevant research findings.

Chemical Structure and Properties

The molecular formula of 2-(2-Bromo-4-chlorophenoxy)-2-methylpropanoic acid is C10H10BrClO3C_{10}H_{10}BrClO_3 with a molecular weight of approximately 293.54 g/mol. The compound features a bromine and chlorine substituent on the phenyl ring, which may influence its biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various cellular targets. It has been investigated for its role as an agonist for peroxisome proliferator-activated receptors (PPARs), specifically PPARα and PPARγ, which are crucial in regulating lipid metabolism and glucose homeostasis.

Table 1: Summary of Biological Activities

Activity TypeDescription
PPAR AgonismActs as an agonist for PPARα and PPARγ, influencing metabolic processes.
Antimicrobial ActivityExhibits activity against various bacterial strains and fungi.
Anticancer PropertiesPotential effects on cancer cell lines through modulation of signaling pathways.

PPAR Agonism

Research has shown that 2-(2-Bromo-4-chlorophenoxy)-2-methylpropanoic acid can activate PPARα and PPARγ in vitro. In a study involving HepG2 cells, the compound demonstrated significant agonistic activity compared to standard reference compounds like rosiglitazone, indicating its potential for therapeutic applications in metabolic disorders .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro tests revealed that it exhibits selective activity against both Gram-positive and Gram-negative bacteria, as well as certain fungi. This suggests that it could be developed into a therapeutic agent for treating infections .

Anticancer Effects

In cancer research, the compound has shown promise in inhibiting the proliferation of various cancer cell lines. The mechanism appears to involve the modulation of key signaling pathways associated with cell growth and apoptosis, although detailed studies are still ongoing to elucidate these mechanisms fully.

Case Studies

  • PPAR Activation Study : In a study assessing the activation of PPARs by various aryloxyacetic acids, 2-(2-Bromo-4-chlorophenoxy)-2-methylpropanoic acid was found to be a potent agonist for both PPARα and PPARγ, with implications for treating conditions like diabetes and obesity .
  • Antimicrobial Efficacy : A screening of several derivatives including this compound showed significant antimicrobial activity against Chlamydia trachomatis, suggesting its potential use as a lead compound for developing new antibiotics .
  • Cancer Cell Line Testing : Preliminary results from studies on breast and colon cancer cell lines indicated that the compound could induce apoptosis, warranting further investigation into its potential as an anticancer agent.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 2-(2-Bromo-4-chlorophenoxy)-2-methylpropanoic acid to improve yield and purity?

  • Methodology :

  • Reaction Conditions : Use halogenated aromatic precursors (e.g., 2-bromo-4-chlorophenol) coupled with α-methylpropanoic acid derivatives under controlled pH (neutral to slightly acidic) to minimize side reactions .
  • Catalysts : Employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance nucleophilic substitution efficiency .
  • Purification : Utilize column chromatography with silica gel (hexane/ethyl acetate gradient) or recrystallization in ethanol-water mixtures to isolate the product .

Q. What analytical techniques are recommended for characterizing the crystal structure of this compound?

  • Methodology :

  • X-ray Crystallography : Use SHELX programs (e.g., SHELXL for refinement) to solve the crystal structure. Optimize data collection at low temperatures (100 K) to reduce thermal motion artifacts .
  • Spectroscopy : Validate purity via 1^1H/13^{13}C NMR (deuterated DMSO as solvent) and high-resolution mass spectrometry (HRMS) .

Q. What are the recommended safety protocols when handling this compound in the laboratory?

  • Methodology :

  • PPE : Wear nitrile gloves, lab coats, and safety goggles. Use respiratory protection if airborne dust is generated .
  • Ventilation : Implement local exhaust ventilation and HEPA-filtered vacuums for cleanup to minimize inhalation risks .
  • Emergency Measures : Provide eyewash stations and emergency showers. Prohibit eating/drinking in lab areas .

Advanced Research Questions

Q. How does the introduction of bromo and chloro substituents affect the compound's reactivity in nucleophilic substitution reactions?

  • Methodology :

  • Kinetic Studies : Compare reaction rates with analogs (e.g., 2,4-dichloro derivatives) under identical conditions. Monitor intermediates via stopped-flow spectroscopy .
  • Computational Modeling : Use density functional theory (DFT) to calculate electron-withdrawing effects of substituents on the aromatic ring’s electrophilicity .

Q. What strategies can be employed to resolve contradictions in spectroscopic data during structural elucidation?

  • Methodology :

  • Cross-Validation : Combine 1^1H-13^{13}C HSQC/HMBC NMR to confirm connectivity. Validate crystallographic data against spectroscopic results .
  • Isotopic Labeling : Synthesize deuterated analogs to clarify ambiguous proton environments in crowded spectral regions .

Q. What computational methods are suitable for predicting the environmental fate or biodegradation pathways of this compound?

  • Methodology :

  • QSAR Models : Apply quantitative structure-activity relationship models to estimate biodegradation half-lives based on halogen substitution patterns .
  • Molecular Dynamics : Simulate hydrolysis pathways in aqueous environments using software like Gaussian or GROMACS .

Q. How can researchers design experiments to study the compound's stability under varying pH and temperature conditions?

  • Methodology :

  • Accelerated Stability Testing : Incubate samples at 40–60°C and pH 3–9 for 4–12 weeks. Monitor degradation via HPLC-UV and identify byproducts using LC-MS .
  • Kinetic Analysis : Calculate activation energy (EaE_a) using the Arrhenius equation to predict shelf-life under standard storage conditions .

Q. What are the challenges in determining the enantiomeric purity of this compound, and what chiral resolution techniques are effective?

  • Methodology :

  • Chiral Chromatography : Use a Chiralpak IC-3 column with hexane/isopropanol (90:10) mobile phase to separate enantiomers. Validate with circular dichroism (CD) spectroscopy .
  • Enzymatic Resolution : Screen lipases (e.g., Candida antarctica) for stereoselective esterification of the racemic mixture .

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